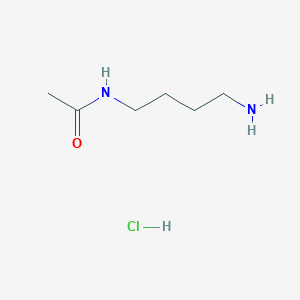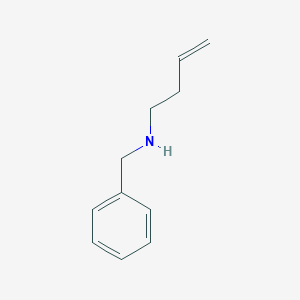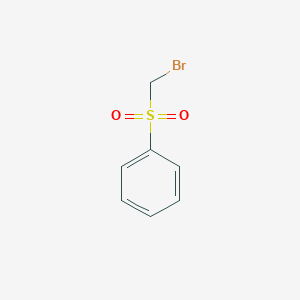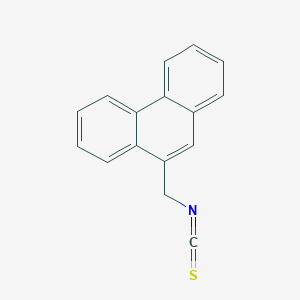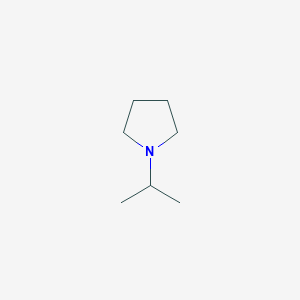
1-Isopropylpyrrolidine
Vue d'ensemble
Description
1-Isopropylpyrrolidine (also known as 1-IPy or 1-IP) is an alkyl amine that is widely used in the synthesis of organic compounds. It is a colorless, volatile liquid with a mild odor and a molecular weight of 89.1 g/mol. It is a versatile synthetic building block that is used in a variety of applications, including drug discovery, biochemical research, and laboratory experiments.
Applications De Recherche Scientifique
Découverte de médicaments et chimie médicinale
La 1-Isopropylpyrrolidine sert d'échafaudage polyvalent dans la découverte de médicaments en raison de son cycle pyrrolidine, qui est un hétérocycle azoté à cinq chaînons. Cette structure est largement utilisée par les chimistes médicinaux pour créer des composés destinés au traitement des maladies humaines . La non-planéité du cycle pyrrolidine et la stéréogénicité des carbones permettent des profils d'activité biologique divers dans les candidats médicaments .
Thérapie antivirale
En thérapie antivirale, les dérivés de la this compound ont été utilisés pour synthétiser des analogues de nucléosides qui inhibent les transcriptase inverse virales. Ces analogues sont essentiels dans le traitement des infections virales, y compris le VIH, et servent de base au développement de nouveaux médicaments antiviraux .
Thérapie anticancéreuse
De manière similaire à son rôle en thérapie antivirale, les analogues de nucléosides à base de this compound sont utilisés en thérapie anticancéreuse. Ils fonctionnent en inhibant les ADN polymérases mammaliennes, interférant ainsi avec la réplication des cellules cancéreuses et offrant une voie pour de nouveaux traitements anticancéreux .
Chimie verte
La this compound a des applications en chimie verte, en particulier dans la synthèse de polymères haute performance. Elle est utilisée comme milieu réactionnel sous la forme de liquide ionique/zwitterion, contribuant à des matériaux polymères écologiques et fonctionnels .
Chimie synthétique
En chimie synthétique, la this compound est impliquée dans la synthèse de molécules complexes, telles que les complexes lanthanide-tétrapyrrole. Ces complexes ont des applications en thérapie photodynamique et en imagerie biologique en raison de leur capacité à générer de l'oxygène singulet .
Composés bioactifs
Le cycle pyrrolidine, qui comprend la this compound, est une caractéristique courante des molécules bioactives à sélectivité ciblée. Il contribue à la stéréochimie de la molécule et permet une exploration efficace de l'espace pharmacophore, conduisant au développement de nouveaux composés biologiquement actifs .
Orientations Futures
Pyrrolidine derivatives, including 1-Isopropylpyrrolidine, have sparked the interest of researchers to create novel synthetic molecules with minimal side effects and drawbacks . Future directions of strategies for developing pyrrolidine compounds suggest two realistic fields: bi-functional or multi-functional small molecules; nano-material to deliver siRNAs .
Mécanisme D'action
Target of Action
1-Isopropylpyrrolidine, a derivative of pyrrolidine, is a nitrogen-containing heterocycle . For instance, a photoaffinity probe based on a pyrrolidine lead compound was used to identify liver x receptor b (LXRb) as a target in human astrocytoma CCF-STTG1 cells .
Mode of Action
Pyrrolidine derivatives have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . The stereospecific orientation of these compounds can change their binding mode, leading to different biological profiles .
Biochemical Pathways
Isoprenoids, which include pyrrolidine derivatives, are biosynthesized from isoprenyl diphosphate units. These units are generated by two distinctive biosynthetic pathways: the mevalonate pathway and the methylerthritol 4-phosphate pathway
Pharmacokinetics
The physicochemical parameters of pyrrolidine, such as its sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring, suggest that it may have favorable pharmacokinetic properties .
Result of Action
Pyrrolidine derivatives have been shown to possess several important biological activities, suggesting that they may have a range of molecular and cellular effects .
Analyse Biochimique
Biochemical Properties
It is known that pyrrolidine alkaloids, a group that 1-Isopropylpyrrolidine belongs to, have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities
Cellular Effects
Pyrrolidine alkaloids have been shown to have various effects on cells . For instance, some pyrrolidine alkaloids have been shown to have significant antibacterial activity
Molecular Mechanism
It is known that pyrrolidine alkaloids can exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
It is known that the effects of drugs can vary with different dosages in animal models
Metabolic Pathways
It is known that drugs can interact with various enzymes and cofactors and can have effects on metabolic flux or metabolite levels
Transport and Distribution
It is known that drugs can interact with various transporters or binding proteins and can have effects on their localization or accumulation
Subcellular Localization
It is known that drugs can be directed to specific compartments or organelles by targeting signals or post-translational modifications
Propriétés
IUPAC Name |
1-propan-2-ylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-7(2)8-5-3-4-6-8/h7H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQOPNAOQGQSUHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50497264 | |
| Record name | 1-(Propan-2-yl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50497264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17544-07-9 | |
| Record name | 1-(Propan-2-yl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50497264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Isopropylpyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the general structure of these compounds and how does it relate to their herbicidal activity?
A1: The research focuses on a series of 3-[(substituted phenyl)(hydroxy)methylene]-1-isopropylpyrrolidine-2,4-dione derivatives. These compounds share a core 1-isopropylpyrrolidine-2,4-dione ring system with a (substituted phenyl)(hydroxy)methylene group at the 3-position. While the exact mechanism of action is not elucidated in these studies, the presence of the enol group, often involved in intramolecular hydrogen bonding with a neighboring keto oxygen atom [, , , , ], might be crucial for their herbicidal activity.
Q2: Are there any structural features that seem particularly important for activity?
A2: While all the studied compounds exhibit herbicidal potential, the nature and position of substituents on the phenyl ring appear to influence their efficacy. For instance, the dihedral angle between the phenyl and pyrrolidine rings, influenced by the substituents, varies significantly among the compounds, ranging from 11.09° in (Z)-3-[(4-Ethoxyphenyl)(hydroxy)methylidene]-1-isopropylpyrrolidine-2,4-dione [] to 62.02° in (Z)-3-[Hydroxy(2,4-dimethoxyphenyl)methylene]-1-isopropylpyrrolidine-2,4-dione []. This suggests that the spatial orientation of the phenyl ring relative to the core structure might play a role in target interaction and, consequently, herbicidal activity.
Q3: What analytical techniques were used to characterize these compounds?
A3: The primary technique used for structural characterization in these studies is single-crystal X-ray diffraction. This method provides detailed information about the three-dimensional structure, bond lengths, bond angles, and dihedral angles within the molecule, which are crucial for understanding structure-activity relationships.
Q4: Have these compounds been tested in biological systems to confirm their herbicidal activity?
A4: While the papers primarily focus on the synthesis and structural characterization of these this compound-2,4-dione derivatives, they are repeatedly described as "potent herbicides" or "potential herbicides" [, , , , ]. This strongly suggests that preliminary herbicidal activity data likely exists, though not presented in these specific publications. Further research exploring in vitro and in vivo studies is needed to validate these claims and elucidate the specific mechanisms of action.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


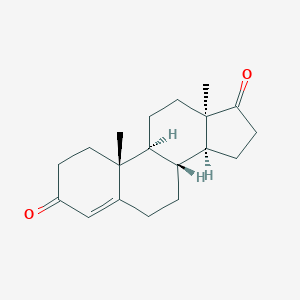
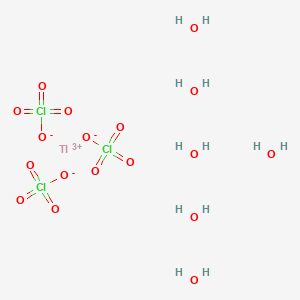

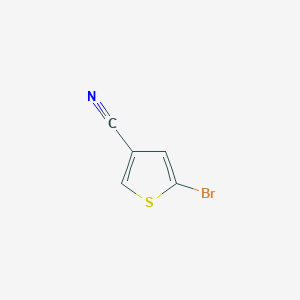
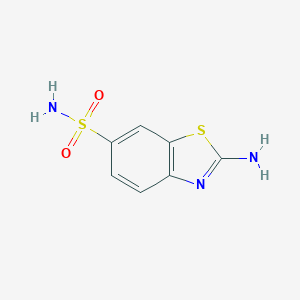


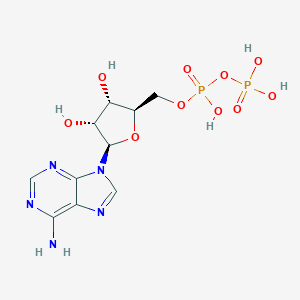
![2-[(3-Fluorophenyl)carbamoyl]benzoic acid](/img/structure/B100474.png)
